Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the cycloaddition reaction between azides and alkynes, catalyzed by copper (I) to form the triazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.
Mechanism of Action
The mechanism of action of Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antibacterial and antifungal properties.
1,2,3-Triazole: Exhibits similar chemical properties but may have different biological activities.
Thiazole Derivatives: Also known for their wide range of biological activities, including antibacterial and anticancer effects.
Uniqueness
Ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate is unique due to its specific structure, which combines the triazole ring with a piperidine carboxylate group. This combination enhances its potential biological activities and makes it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-[[1-(3-methyltriazol-4-yl)triazol-4-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-3-23-14(22)11-4-6-20(7-5-11)9-12-10-21(18-16-12)13-8-15-17-19(13)2/h8,10-11H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANWLUUKWGVPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN(N=N2)C3=CN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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